4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-6-8-7(3-4-9-6)10-5-11-8/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRGWEYCNVKOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for about 4 hours. After the reaction, the mixture is evaporated, and the residue is dried under vacuum to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating the cell cycle. Similarly, as a factor Xa inhibitor, it interferes with the coagulation cascade, which is crucial for blood clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 4-ethyl-imidazo[4,5-c]pyridine are best understood through comparisons with structurally related analogs. Below is a detailed analysis:
Core Structural Variations: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
- Imidazo[4,5-b]pyridine Derivatives :
In kinase inhibitor research, replacing the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine significantly improved selectivity. For example, compound 11 (3H-imidazo[4,5-b]pyridine with a cyclopropane carboxamide substituent) exhibited a 21-fold improvement in JAK1/TYK2 selectivity compared to its imidazo[4,5-c]pyridine counterpart 1040 . Docking studies revealed similar binding modes in both kinases, suggesting selectivity arises from subtle differences in scaffold orientation . - Imidazo[4,5-c]pyridine Derivatives: The ethyl-substituted target compound shares its core with I-BET151, a BET inhibitor containing a 1H-imidazo[4,5-c]quinoline core. I-BET151’s 3,5-dimethylisoxazole group forms critical hydrogen bonds with BRD4’s Kac site, while the pyridine ring engages hydrophobic residues in the ZA channel . Modifications to this core (e.g., replacing it with γ-carboline in compound 81) improved BRD4-binding affinity, highlighting the scaffold’s versatility .
Substituent Effects on Pharmacological Activity
- Ethyl vs. Aromatic Substituents :
The ethyl group in the target compound is less lipophilic (predicted cLogD ~1.5) compared to aromatic substituents like 2-fluoro-4-methoxyphenyl (cLogD ~2.8) . While lower lipophilicity may improve solubility, it could reduce membrane permeability or target engagement in hydrophobic pockets. - Bulkier Groups (e.g., Trityl) :
In histamine receptor research, benzyl and trityl derivatives of imidazo[4,5-c]pyridine demonstrated altered binding kinetics due to steric effects, underscoring the substituent’s role in modulating receptor interactions .
Key Research Findings and Data Tables
Table 1: Physicochemical and Pharmacokinetic Comparisons
Table 2: Binding Affinities
| Compound | Target | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| I-BET151 | BRD4(BD1) | 0.1 µM | |
| Compound 81 (γ-carboline) | BRD4(BD2) | 0.05 µM | |
| 4-Ethyl-imidazo[4,5-c]pyridine | N/A | Not reported |
Biological Activity
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazole family. Its unique ethyl substitution enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activities, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name: 4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- CAS Number: 64403-24-3
- Molecular Formula: C₈H₁₃N₃
- Molecular Weight: 151.21 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions in water. This method results in a fused ring system that is crucial for its biological activity .
Anticancer Activity
Recent studies have demonstrated the potential of tetrahydroimidazo[4,5-c]pyridine derivatives as anticancer agents. For instance:
- Inhibition of Cancer Cell Lines: Compounds derived from this scaffold have shown significant activity against various cancer cell lines:
Table 1: Anticancer Activity of Selected Compounds
| Compound ID | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 5 | HeLa | 0.126 |
| Compound 5 | SMMC-7721 | 0.071 |
| Compound 5 | K562 | 0.164 |
The mechanism underlying the anticancer activity of tetrahydroimidazo[4,5-c]pyridine derivatives is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth. For example, certain derivatives have been identified as potent inhibitors of human quinone oxidoreductase (hQC), which plays a role in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo[4,5-c]pyridine core can significantly influence biological activity:
- Substitution Effects: The introduction of lipophilic groups at the N5 position generally enhances inhibitory activity against hQC.
- Comparative Analysis: Derivatives with alkyl substitutions exhibited improved activity compared to their acyclic counterparts .
Table 2: SAR Insights on Tetrahydroimidazo[4,5-c]pyridine Derivatives
| Modification | Observed Effect |
|---|---|
| N5-benzyl substitution | Increased activity by factor of 60 |
| Additional methylene group | Decreased activity |
Toxicity and Selectivity
While some derivatives exhibit potent anticancer properties, their selectivity and toxicity profiles must be carefully evaluated. Compounds showing lower nanomolar activity were further characterized for selectivity against non-cancerous cells to ensure therapeutic viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
